

Application Notes and Protocols for the Characterization of K-Ras Conjugates

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Compound of Interest

Compound Name: K-Ras ligand-Linker Conjugate 5

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Introduction

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and aberrant downstream signaling that drives tumor growth.[1][3] The development of K-Ras-targeted therapies, particularly covalent inhibitors that form a permanent bond with specific mutant forms of the protein (e.g., K-Ras G12C), has become a major focus in cancer research.[3][4]

The characterization of these K-Ras conjugates is a critical step in the drug discovery process, requiring a multi-faceted analytical approach to confirm target engagement, determine potency and selectivity, and elucidate the mechanism of action. This document provides detailed application notes and protocols for a suite of analytical techniques essential for the comprehensive characterization of K-Ras conjugates.

I. Biochemical and Biophysical Characterization

Biochemical and biophysical assays are fundamental to understanding the direct interaction between a conjugate and the K-Ras protein. These in vitro techniques provide quantitative data on binding affinity, kinetics, and mechanism of action.

Mass Spectrometry for Covalent Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the direct characterization of K-Ras conjugates. It allows for the precise determination of molecular weight changes resulting from covalent modification, identification of the modification site, and quantification of the extent of labeling.^{[5][6]}

Intact protein mass spectrometry provides a rapid assessment of covalent bond formation, showing a mass shift corresponding to the molecular weight of the inhibitor.^[5] For more detailed analysis, peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to pinpoint the exact amino acid residue modified by the conjugate. This is particularly crucial for confirming the specific engagement of the target cysteine in K-Ras G12C inhibitors.^[7] Quantitative MS-based methods can also determine the kinetics of covalent modification, providing key parameters like the inactivation rate constant (k_{inact}) and the inhibition constant (K_i).^{[5][8]}

- Sample Preparation:
 - Incubate purified recombinant K-Ras protein (e.g., K-Ras G12C) with the conjugate at various time points and concentrations in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
 - For control samples, incubate the protein with vehicle (e.g., DMSO).
- Desalting:
 - Quench the reaction by adding 0.1% formic acid.
 - Desalt the protein sample using a C4 ZipTip or a similar solid-phase extraction method.
- Mass Spectrometry Analysis:

- Analyze the desalted protein sample by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Acquire data in positive ion mode over a mass range appropriate for the K-Ras protein and its conjugate.
- Data Analysis:
 - Deconvolute the resulting mass spectra to determine the molecular weights of the unmodified and modified K-Ras.
 - The mass shift should correspond to the molecular weight of the covalently bound inhibitor.
- Sample Preparation and Digestion:
 - Following incubation of K-Ras with the conjugate, denature the protein by adding urea to a final concentration of 8 M.
 - Reduce the disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
 - Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
 - Dilute the sample to reduce the urea concentration to <1 M and digest the protein with trypsin overnight at 37°C.
- LC-MS/MS Analysis:
 - Acidify the peptide digest with formic acid.
 - Separate the peptides using a C18 reverse-phase column on a nano-LC system coupled to a high-resolution mass spectrometer.
 - Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
- Data Analysis:

- Search the acquired MS/MS spectra against the K-Ras protein sequence using a database search engine (e.g., Mascot, Sequest).
- Include the mass of the conjugate as a variable modification on the target amino acid (e.g., cysteine for G12C inhibitors).
- Manually validate the MS/MS spectra of the modified peptide to confirm the site of modification.

Biophysical Assays for Binding Affinity and Kinetics

Biophysical techniques provide quantitative measurements of the binding affinity and kinetics of K-Ras conjugates.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between an immobilized ligand (e.g., K-Ras) and an analyte in solution (e.g., the conjugate).[9] This provides valuable kinetic data, including association (k_{on}) and dissociation (k_{off}) rates, from which the dissociation constant (K_d) can be calculated. Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including K_d , stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

- Ligand Immobilization:
 - Immobilize biotinylated K-Ras onto a streptavidin-coated sensor chip.
- Analyte Binding:
 - Prepare a serial dilution of the conjugate in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
 - Inject the different concentrations of the conjugate over the sensor chip surface.
 - Monitor the change in the refractive index in real-time to generate sensorgrams.
- Data Analysis:

- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_{on} , k_{off}) and the dissociation constant (K_d).

Nucleotide Exchange Assays

K-Ras activity is dependent on its nucleotide-bound state (GDP-bound inactive, GTP-bound active).[1] Some inhibitors preferentially bind to the GDP-bound state of K-Ras G12C, locking it in an inactive conformation.[10] Nucleotide exchange assays are used to assess how a conjugate affects the exchange of GDP for GTP, which is often facilitated by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS).[11] These assays typically use fluorescently labeled nucleotides (e.g., BODIPY-GDP) to monitor the exchange process. [11][12]

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
 - Prepare solutions of purified K-Ras, SOS1 protein, BODIPY-FL-GDP, and unlabeled GTP.
- Assay Procedure:
 - In a 384-well plate, add K-Ras pre-loaded with BODIPY-FL-GDP.
 - Add the test conjugate at various concentrations.
 - Initiate the exchange reaction by adding a mixture of SOS1 and a molar excess of unlabeled GTP.
 - Monitor the decrease in fluorescence over time as the BODIPY-FL-GDP is displaced.
- Data Analysis:
 - Plot the fluorescence signal as a function of time.
 - Calculate the initial rate of nucleotide exchange for each conjugate concentration.

- Determine the IC50 value by plotting the exchange rates against the log of the conjugate concentration.

II. Cellular Characterization

Cellular assays are crucial for confirming that a K-Ras conjugate can engage its target in a physiological context and exert the desired biological effect.

Target Engagement in Live Cells

Confirming that a conjugate engages K-Ras inside living cells is a critical step. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13][14][15] An increase in the melting temperature of K-Ras in the presence of the conjugate indicates target engagement.[14] NanoBRET (Bioluminescence Resonance Energy Transfer) is another powerful technique for quantifying target engagement in live cells.[16][17] It measures the proximity between a NanoLuciferase-tagged K-Ras and a fluorescent tracer that binds to a specific pocket, with displacement of the tracer by a competing conjugate resulting in a loss of BRET signal.[16][17][18]

- Cell Treatment:
 - Culture cells expressing the target K-Ras mutant (e.g., NCI-H358 for K-Ras G12C) to 70-80% confluency.
 - Treat the cells with the conjugate or vehicle control for a specified duration.
- Heat Challenge:
 - Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
- Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles.

- Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
- Quantify the amount of soluble K-Ras in the supernatant by Western blot or other protein detection methods.
- Data Analysis:
 - Generate a melting curve by plotting the amount of soluble K-Ras as a function of temperature.
 - The shift in the melting temperature (ΔT_m) in the presence of the conjugate indicates target stabilization and engagement.
- Cell Transfection:
 - Co-transfect HEK293 cells with plasmids encoding for LgBiT-K-Ras and SmBiT-K-Ras fusion proteins.[\[16\]](#)
- Assay Setup:
 - Seed the transfected cells into a 384-well plate.
 - Add the NanoBRET tracer and the test conjugate at various concentrations.
 - Incubate for 2 hours at 37°C.[\[16\]](#)
- BRET Measurement:
 - Add the NanoLuc substrate.
 - Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Determine the IC₅₀ value for the displacement of the tracer by the conjugate.

K-Ras Activation State

Assays that measure the activation state of K-Ras (i.e., the amount of GTP-bound K-Ras) are essential for determining the functional consequences of conjugate binding. Pull-down assays using the Ras-binding domain (RBD) of effector proteins like RAF1, which specifically binds to the active, GTP-bound form of Ras, are commonly used.^{[19][20][21]} A decrease in the amount of pulled-down K-Ras in conjugate-treated cells indicates a reduction in K-Ras activity.

- Cell Lysis:
 - Treat cells with the conjugate or vehicle control.
 - Lyse the cells in a buffer containing protease inhibitors.
- Pull-Down of Active K-Ras:
 - Incubate the cell lysates with Raf1-RBD agarose beads for 1 hour at 4°C to capture GTP-bound K-Ras.^{[19][20]}
- Washing and Elution:
 - Wash the beads several times to remove non-specifically bound proteins.
 - Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
 - Detect the amount of active K-Ras using a K-Ras-specific antibody.
 - Also, probe a sample of the total cell lysate to determine the total K-Ras levels.

Downstream Signaling Pathway Analysis

The ultimate goal of a K-Ras inhibitor is to block its downstream signaling pathways. Western blotting is a standard technique to assess the phosphorylation status of key downstream effectors, such as ERK and AKT. A reduction in the levels of phosphorylated ERK (p-ERK) and

phosphorylated AKT (p-AKT) upon treatment with a K-Ras conjugate demonstrates effective inhibition of the MAPK and PI3K-AKT pathways, respectively.

- Cell Treatment and Lysis:
 - Treat cells with the conjugate at various concentrations and for different durations.
 - Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Antibody Incubation and Detection:
 - Probe the membrane with primary antibodies specific for p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

III. Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of K-Ras conjugates.

Table 1: Biochemical and Biophysical Data for K-Ras Conjugates

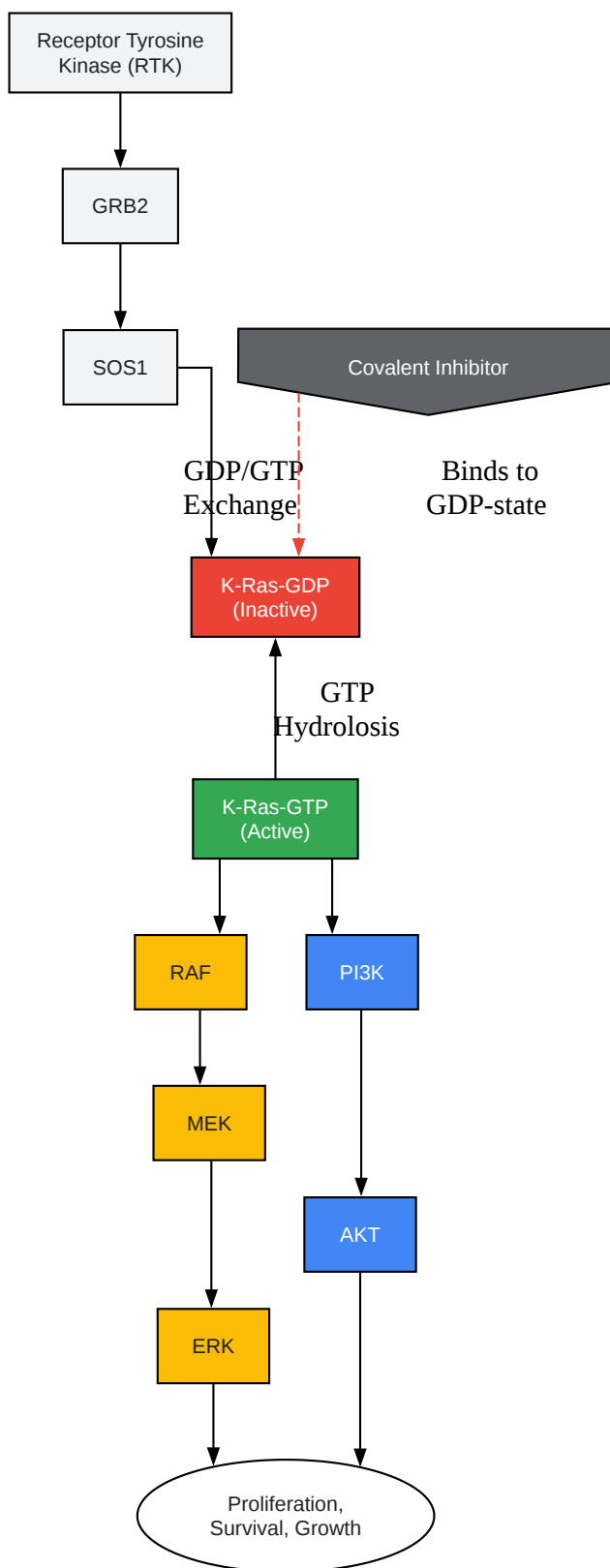
Compound	K-Ras Mutant	Assay	Parameter	Value	Reference
ARS-853	G12C	Fluorescence Spectroscopy	K _d	36.0 ± 0.7 μM	[22]
MRTX1133	G12D	Nucleotide Exchange Assay	IC50	0.14 nM	[23][24]
AMG510	G12C	Nucleotide Exchange Assay	IC50	8.88 nM	[23][24]
Compound 12	G12C	Mass Spectrometry	k _{inact} /K _i	3 × 10 ⁵ M ⁻¹ s ⁻¹	[5]
R11.1.6	G12D (GppNHp)	Yeast Surface Display	K _d	1.1 ± 0.2 μM	[25]

Table 2: Cellular Data for K-Ras Conjugates

Compound	K-Ras Mutant	Cell Line	Assay	Parameter	Value	Reference
ARS-853	G12C	Lung Cancer Cells	Cell Viability	IC50	~1-2.5 μ M	[26]
LC2	G12C	KRAS(G12C) cells	Targeted Protein Degradation	DC50	1.9 μ M	[23]
MRTX1133	G12D	-	NanoBRET	Apparent Affinity	Potent	[18]
Sotorasib (AMG510)	G12C	HEK293	NanoBRET	Apparent Affinity	Potent	[18]
Adagrasib	G12C	HEK293	NanoBRET	Apparent Affinity	Potent	[18]
JQ1	Mutant	NSCLC cell lines	Cell Viability	IC50	Varies	[27]
I-BET762	Mutant	NSCLC cell lines	Cell Viability	IC50	Varies	[27]

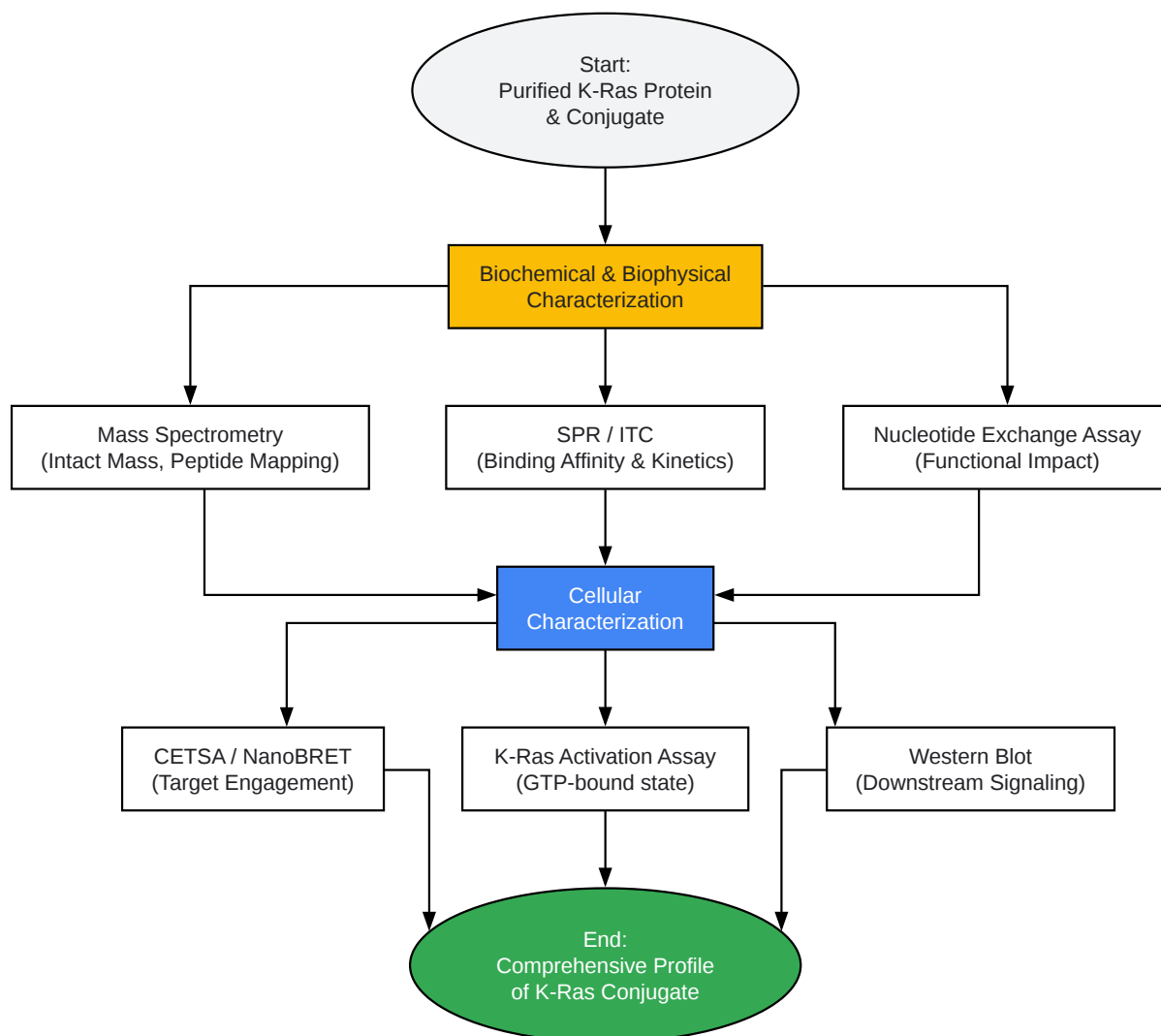
IV. Visualizations

The following diagrams illustrate key K-Ras signaling pathways and experimental workflows.



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Caption: K-Ras Signaling Pathways and Point of Covalent Inhibition.



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Caption: Experimental Workflow for K-Ras Conjugate Characterization.

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